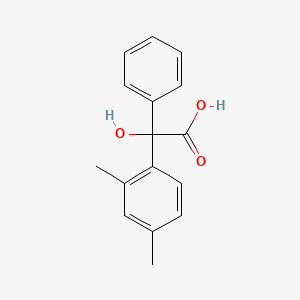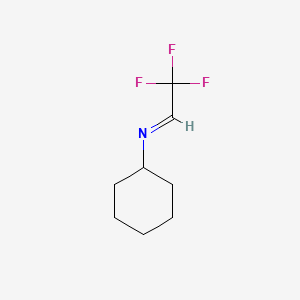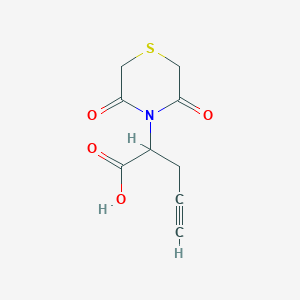
Benzimidazole, 6-chloro-4-nitro-2-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole, 6-chloro-4-nitro-2-(trifluoromethyl)- is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, which is known for its diverse biological and chemical properties. The presence of chloro, nitro, and trifluoromethyl groups in its structure makes it a compound of significant interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole, 6-chloro-4-nitro-2-(trifluoromethyl)- typically involves the condensation of ortho-phenylenediamine with appropriate substituted benzaldehydes. One common method includes the reaction of 4-nitro-2-(trifluoromethyl)chlorobenzene with ortho-phenylenediamine in the presence of a weak base such as sodium carbonate at elevated temperatures (around 150°C) to yield the desired product .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of solvents like methanol for recrystallization is common to achieve high purity .
Análisis De Reacciones Químicas
Types of Reactions
Benzimidazole, 6-chloro-4-nitro-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Reduction: The reduction of the nitro group yields 6-chloro-4-amino-2-(trifluoromethyl)benzimidazole.
Substitution: Substitution of the chloro group can yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzimidazole, 6-chloro-4-nitro-2-(trifluoromethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Some derivatives of benzimidazole are explored for their potential use as therapeutic agents due to their ability to interact with biological targets.
Industry: It is used in the development of high-temperature proton exchange membranes for fuel cells.
Mecanismo De Acción
The mechanism of action of benzimidazole, 6-chloro-4-nitro-2-(trifluoromethyl)- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
4,6-Dichloro-2-(trifluoromethyl)benzimidazole: Similar structure but with two chloro groups instead of one.
4,6-Dinitro-2-(trifluoromethyl)benzimidazole: Contains two nitro groups, increasing its reactivity.
Uniqueness
Benzimidazole, 6-chloro-4-nitro-2-(trifluoromethyl)- is unique due to the combination of chloro, nitro, and trifluoromethyl groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
3671-18-9 |
|---|---|
Fórmula molecular |
C8H3ClF3N3O2 |
Peso molecular |
265.57 g/mol |
Nombre IUPAC |
6-chloro-4-nitro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H3ClF3N3O2/c9-3-1-4-6(5(2-3)15(16)17)14-7(13-4)8(10,11)12/h1-2H,(H,13,14) |
Clave InChI |
STOJWTVNHAJLBI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-fluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B12837105.png)

![1-(Bicyclo[2.2.1]Hept-2-Yl)-2,2-Difluoroethanone](/img/structure/B12837146.png)




![N-(3-(N,N-Dimethylsulfamoyl)phenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)acetamide](/img/structure/B12837169.png)

![7-Fluoro-6-iodobenzo[b]furan-3(2H)-one](/img/structure/B12837178.png)




